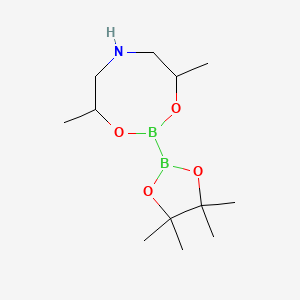
2-Bromo-5-fluoronicotinonitrile
Descripción general
Descripción
2-Bromo-5-fluoronicotinonitrile (2-BFN) is a synthetic, nitrogen-containing compound that is widely used in scientific research. It has a wide range of applications, from biochemical and physiological research to the synthesis of novel compounds. 2-BFN is a small molecule that can be used as a building block for more complex molecules, and its properties make it an attractive choice for researchers.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Antiviral Nucleosides Synthesis : 2-Bromo-5-fluoronicotinonitrile derivatives have been used in synthesizing nucleosides with potent antiviral activity against herpes simplex virus (HSV) (Watanabe et al., 1983).
Fluorinated Compounds for Antimutagenicity : Derivatives including this compound have been synthesized and evaluated for their antimutagenic activities, showing potential for cancer studies (Hussin et al., 2014).
Flurbiprofen Intermediate Synthesis : The synthesis of this compound derivatives is a key step in the production of flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009).
Organic Chemistry and Material Science
Synthesis of Pyridines and Pyridones : The compound plays a role in the synthesis of disubstituted fluoropyridines and pyridones, which are important in various chemical processes (Sutherland & Gallagher, 2003).
DNA Incorporation Studies : In studies on DNA replication, derivatives of this compound like 5-Bromodeoxyuridine have been used to understand DNA synthesis and cell differentiation (Hill et al., 1973).
Chemical Synthesis Research : It is a key intermediate in the synthesis of various aromatic compounds, showing its versatility in chemical synthesis applications (Jiang-he, 2010).
Nucleophilic Aromatic Substitution : The compound and its derivatives are involved in studies of nucleophilic aromatic substitution, important for understanding reaction mechanisms in organic chemistry (Abramovitch et al., 1968).
Semiconductor Research : Derivatives of this compound have been used in the development of semiconducting materials, showing its application in material science (Xu et al., 2003).
Safety and Hazards
“2-Bromo-5-fluoronicotinonitrile” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
Propiedades
IUPAC Name |
2-bromo-5-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGXNHMWBYWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile](/img/structure/B3033910.png)


![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)






